N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c17-10-1-6-13-14(9-10)24-16(19-13)20-15(21)7-8-25(22,23)12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUAFQFNRTUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Sulfonylation: The benzothiazole derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-bromopropanoyl chloride to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Sulfonamide and Amide Bond Reactivity
The sulfonamide group (-SO₂NH-) and propanamide linkage (-CONH-) participate in hydrolysis, substitution, and coupling reactions.
Hydrolysis Reactions
-
Acidic Hydrolysis :
The sulfonamide bond undergoes cleavage under strong acidic conditions (e.g., HCl, 6N, reflux) to yield 4-fluorobenzenesulfonic acid and the amine intermediate N-(6-chloro-1,3-benzothiazol-2-yl)-3-aminopropanamide . -
Basic Hydrolysis :
The propanamide group hydrolyzes in alkaline media (e.g., NaOH, 2M, 60°C) to form 3-(4-fluorobenzenesulfonyl)propanoic acid and 6-chloro-1,3-benzothiazol-2-amine .
Substitution Reactions
-
Nucleophilic Aromatic Substitution :
The 6-chloro substituent on the benzothiazole ring reacts with nucleophiles (e.g., amines, thiols) under catalytic conditions:
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration and halogenation at the 5-position due to electron-withdrawing effects of the sulfonamide group:
| Reaction | Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C → 25°C, 2 hours | 5-nitro derivative | 33% | |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C, 1 hour | 5-bromo derivative | 49% |
Oxidation
-
Sulfonamide Oxidation :
The sulfonamide sulfur resists oxidation under standard conditions (e.g., H₂O₂, mCPBA) . -
Benzothiazole Ring Oxidation :
Reaction with KMnO₄ in acidic media cleaves the benzothiazole ring to form sulfonic acid derivatives .
Reduction
-
Nitro Group Reduction :
If a nitro-substituted analog exists, catalytic hydrogenation (H₂/Pd-C) reduces it to an amine .
Metal-Catalyzed Cross-Coupling
The 6-chloro group participates in Suzuki-Miyaura couplings with arylboronic acids:
| Boronic Acid | Catalyst | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hours | Biaryl derivative | 61% |
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing SO₂ and HF gases, with residual char containing benzothiazole fragments .
Key Mechanistic Insights
-
The electron-deficient benzothiazole ring directs electrophiles to the 5-position .
-
Steric hindrance from the 4-fluorobenzenesulfonyl group slows reactions at the propanamide NH .
-
Hydrolysis rates follow pseudo-first-order kinetics under acidic conditions (k = 0.12 h⁻¹) .
This reactivity profile highlights the compound's versatility as a synthetic intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide, exhibit promising antimicrobial properties. A study highlighted the synthesis of benzothiazole-based compounds that showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antitumor Properties
Benzothiazole derivatives have also been investigated for their antitumor activities. Compounds containing the benzothiazole moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific compound of interest may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new cancer therapies .
Neurological Applications
Alzheimer’s Disease Research
this compound has been implicated in studies focusing on Alzheimer’s disease. Benzothiazole derivatives are known to interact with amyloid-beta proteins and inhibit acetylcholinesterase, which are critical targets in Alzheimer’s treatment. This suggests that the compound could play a role in developing multifunctional agents aimed at neuroprotection and cognitive enhancement .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. Recent advancements in synthetic methodologies have improved yield and specificity, allowing for more efficient production of this compound for research purposes .
Structural Characterization
Structural studies using techniques such as X-ray crystallography have provided insights into the molecular geometry and interactions of this compound. Understanding its three-dimensional structure is crucial for predicting its reactivity and biological activity .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against multiple bacterial strains. |
| Study 2 | Antitumor Properties | Induced apoptosis in cancer cell lines; potential as a lead compound for chemotherapy. |
| Study 3 | Alzheimer’s Disease | Inhibited acetylcholinesterase; interaction with amyloid-beta proteins suggested neuroprotective effects. |
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
Target Compound:
- Core : 1,3-benzothiazole (6-chloro-substituted).
- Side Chain : Propanamide with 4-fluorobenzenesulfonyl terminal group.
- Key Features :
- Chlorine at position 6 (electron-withdrawing, enhances aromatic ring stability).
- 4-Fluorobenzenesulfonyl group (polar, contributes to solubility and target binding).
Comparative Compounds:
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide ():
- Core : Identical 6-chloro-1,3-benzothiazole.
- Side Chain : Piperidinecarboxamide with acetyl group.
- Key Differences :
- Piperidine introduces a cyclic amine, increasing basicity and lipophilicity.
- Acetyl group may reduce metabolic stability compared to sulfonyl.
N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (17c) ():
- Core : 1,3-Benzothiazole (unsubstituted).
- Side Chain : Propanamide with indol-2-yl and 4-nitrobenzenesulfonyl groups.
- Key Differences :
- Nitro group (strong electron-withdrawing) vs. fluoro in the target compound.
- Implications: Higher molecular weight (MW) and altered electronic properties may affect target selectivity .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core: Pyrazolo[3,4-d]pyrimidine and chromen-4-one. Substituents: Dual fluorophenyl groups and benzenesulfonamide. Key Differences:
- Chromen-4-one and pyrazolopyrimidine cores vs. benzothiazole.
- Sulfonamide group (vs. sulfonyl in the target compound) may alter hydrogen-bonding capacity.
Table 1: Structural and Physical Comparison
*Calculated based on structural formulas.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClF N2O2S |
| Molecular Weight | 362.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Derivative : The initial step includes the chlorination of 1,3-benzothiazole to obtain the 6-chloro derivative.
- Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is performed using sulfonyl chloride in the presence of a base.
- Amidation : Finally, the reaction with propanamide leads to the formation of the desired compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents .
Anticancer Properties
Studies have reported that benzothiazole derivatives possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of cellular pathways that lead to apoptosis in cancer cells .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes such as carbonic anhydrase and certain kinases, which are crucial in various biological processes including tumor growth and metastasis .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
- Anticancer Activity : Another research highlighted that a similar compound reduced cell viability in breast cancer cell lines by more than 50% at concentrations of 10 µM after 48 hours .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation reactions. For example, analogous benzothiazole derivatives are synthesized via condensation of 6-chloro-1,3-benzothiazol-2-amine with activated carbonyl intermediates, followed by sulfonylation using 4-fluorobenzenesulfonyl chloride. Purification via column chromatography and recrystallization ensures high yields (e.g., 83–99% in similar compounds) . Key steps include:
- Step 1 : Formation of the benzothiazole core via nucleophilic substitution.
- Step 2 : Sulfonylation under anhydrous conditions using triethylamine as a base.
- Step 3 : Characterization via FTIR (C=O, SO₂, C-Cl peaks) and NMR to confirm regiochemistry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, SO₂ symmetric/asymmetric stretching at ~1150–1350 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Assigns aromatic protons (δ 6.4–8.3 ppm) and alkyl/amide protons (e.g., NH at δ ~4.2 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O at ~165–170 ppm) and sulfonyl carbon environments .
- HRMS : Validates molecular weight (e.g., m/z 466–586 in analogous compounds) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or unexpected tautomerism. Strategies include:
- Comparative Analysis : Cross-reference experimental data with calculated values (e.g., HRMS isotopic patterns) .
- 2D NMR (COSY, NOESY) : Resolves ambiguous proton-proton correlations, especially in crowded aromatic regions .
- X-ray Crystallography : Provides unambiguous structural confirmation (e.g., using SHELX for refinement) .
- Computational Modeling : DFT calculations predict vibrational frequencies or chemical shifts to validate assignments .
Q. What strategies optimize synthesis yield for this compound?
- Methodological Answer : Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
- Catalysis : Use of HBTU/DIPEA in amide coupling improves reaction rates and purity .
- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during cyclization .
- Workup : Acid-base extraction removes unreacted sulfonyl chloride, while silica gel chromatography isolates the product .
Q. How can crystallography data elucidate molecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure to atomic resolution. Key steps:
- Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
- Hydrogen Bonding Analysis : Identifies interactions (e.g., N–H···O=S) stabilizing the crystal lattice .
- Twinned Data Refinement : SHELXL handles twinning in macromolecular crystals, improving R-factor convergence .
Q. What computational methods predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets:
- Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
- Docking Protocols : Rigid/flexible docking evaluates ligand conformations; scoring functions (e.g., ΔG) rank binding affinities .
- Pharmacophore Modeling : Maps electrostatic and hydrophobic features to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
